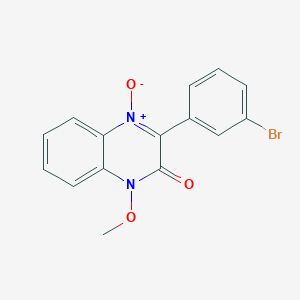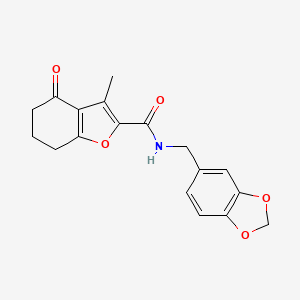![molecular formula C14H15FN4S B4393008 5-butyl-8-fluoro-3-(methylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4393008.png)
5-butyl-8-fluoro-3-(methylthio)-5H-[1,2,4]triazino[5,6-b]indole
Overview
Description
5-butyl-8-fluoro-3-(methylthio)-5H-[1,2,4]triazino[5,6-b]indole is a novel compound that has attracted the attention of researchers due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 5-butyl-8-fluoro-3-(methylthio)-5H-[1,2,4]triazino[5,6-b]indole is not fully understood. However, it has been suggested that this compound exerts its antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells (Liu et al., 2019). It has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival (Zhang et al., 2020). The antibacterial activity of this compound is thought to be due to its ability to disrupt bacterial cell membrane integrity (Liu et al., 2019).
Biochemical and Physiological Effects
5-butyl-8-fluoro-3-(methylthio)-5H-[1,2,4]triazino[5,6-b]indole has been found to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce DNA damage, activate caspases, and inhibit the expression of anti-apoptotic proteins (Liu et al., 2019). It has also been found to decrease the expression of multidrug resistance-associated protein 1 (MRP1), which is involved in the development of drug resistance in cancer cells (Zhang et al., 2020). In bacteria, this compound has been found to disrupt cell membrane integrity, leading to cell death (Liu et al., 2019).
Advantages and Limitations for Lab Experiments
One of the advantages of 5-butyl-8-fluoro-3-(methylthio)-5H-[1,2,4]triazino[5,6-b]indole is its potent antitumor and antibacterial activity, which makes it a potential candidate for the development of new drugs. Another advantage is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. However, one of the limitations of this compound is its lack of selectivity towards cancer cells, which can lead to toxicity in normal cells (Zhang et al., 2020). Another limitation is the limited information available on its pharmacokinetics and pharmacodynamics, which makes it difficult to evaluate its potential as a drug candidate.
Future Directions
There are several future directions for the research and development of 5-butyl-8-fluoro-3-(methylthio)-5H-[1,2,4]triazino[5,6-b]indole. One direction is to further investigate its mechanism of action and its potential as a drug candidate for the treatment of cancer and bacterial infections. Another direction is to explore its potential as a scaffold for the development of new compounds with improved selectivity and potency. Additionally, the pharmacokinetics and pharmacodynamics of this compound need to be studied in detail to evaluate its safety and efficacy as a drug candidate.
Conclusion
5-butyl-8-fluoro-3-(methylthio)-5H-[1,2,4]triazino[5,6-b]indole is a novel compound with promising applications in various scientific research fields. Its potent antitumor and antibacterial activity make it a potential candidate for the development of new drugs. However, further research is needed to fully understand its mechanism of action, evaluate its safety and efficacy, and explore its potential as a scaffold for the development of new compounds.
Scientific Research Applications
5-butyl-8-fluoro-3-(methylthio)-5H-[1,2,4]triazino[5,6-b]indole has shown promising results in various scientific research applications. One of the major areas of interest is cancer research, where this compound has demonstrated potent antitumor activity against various cancer cell lines (Liu et al., 2019). It has also been found to inhibit the growth of drug-resistant cancer cells, making it a potential candidate for the development of new anticancer drugs (Zhang et al., 2020). In addition, this compound has shown antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a potential candidate for the development of new antibiotics (Liu et al., 2019).
properties
IUPAC Name |
5-butyl-8-fluoro-3-methylsulfanyl-[1,2,4]triazino[5,6-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4S/c1-3-4-7-19-11-6-5-9(15)8-10(11)12-13(19)16-14(20-2)18-17-12/h5-6,8H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVNXFVKRVQRIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)F)C3=C1N=C(N=N3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methoxy-4-(methylthio)-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4392931.png)
![3-allyl-11-(3-methylbutyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B4392939.png)
![1-{[(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B4392941.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide](/img/structure/B4392945.png)
![4-fluoro-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}benzamide](/img/structure/B4392953.png)
![N-(4-chlorophenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}propanamide](/img/structure/B4392961.png)
![3,3-diphenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B4392965.png)

![3-(3-methoxyphenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B4392980.png)
![N-(2,3-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B4392985.png)
![3-ethyl-1-methyl-9-(2-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B4393001.png)
![({1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)formamide](/img/structure/B4393014.png)

![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxypropanamide](/img/structure/B4393028.png)